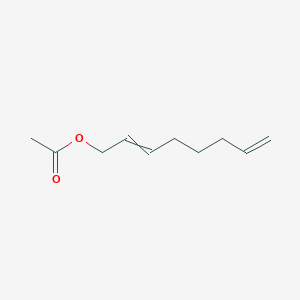
1-Acetoxyocta-2,7-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetoxyocta-2,7-diene is an organic compound with the molecular formula C10H16O2 It is a derivative of octadiene, featuring an acetate group attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Acetoxyocta-2,7-diene can be synthesized through various methods. One common approach involves the acetylation of 2,7-octadien-1-ol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
1-Acetoxyocta-2,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the acetate group.
Major Products Formed
Epoxides: Formed through epoxidation reactions.
Diols: Result from dihydroxylation reactions.
Saturated derivatives: Produced via reduction of double bonds.
Substituted derivatives: Obtained through nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-Acetoxyocta-2,7-diene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties .
Mécanisme D'action
The mechanism of action of 1-acetoxyocta-2,7-diene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound’s double bonds react with oxidizing agents to form epoxides or diols. In substitution reactions, the acetate group is replaced by nucleophiles, leading to the formation of new functional groups. These reactions are facilitated by the compound’s conjugated diene structure, which stabilizes reaction intermediates through resonance .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Octadiene: A related compound with a similar diene structure but lacking the acetate group.
2,7-Octadien-1-ol: The precursor to 1-acetoxyocta-2,7-diene, featuring a hydroxyl group instead of an acetate group.
1,3-Butadiene: A simpler diene with two double bonds but a shorter carbon chain
Uniqueness
This compound is unique due to its acetate functional group, which imparts distinct reactivity and properties compared to other dienes. This functional group allows for a wider range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
3491-27-8 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
octa-2,7-dienyl acetate |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-12-10(2)11/h3,7-8H,1,4-6,9H2,2H3 |
Clé InChI |
RDOHPVPONNHSPH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC=CCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















